1,1,1-Trifluoro-3-(1-methyl-1H-pyrazol-4-yl)propan-2-ol is a fluorinated organic compound characterized by its unique trifluoromethyl group and a pyrazole ring. This compound is notable for its potential applications in various fields, including medicinal chemistry and materials science. The molecular formula is , and it has a molecular weight of approximately 192.14 g/mol .
The compound is classified under the category of fluorinated organic compounds. It has been identified with the CAS number 1342197-54-9 and is listed in chemical databases such as PubChem and ChemicalBook. Its structure includes both a trifluoromethyl group, which enhances its reactivity and stability, and a pyrazole moiety, which is often associated with biological activity .
The synthesis of 1,1,1-trifluoro-3-(1-methyl-1H-pyrazol-4-yl)propan-2-ol can be achieved through several methods. One common synthetic route involves the reaction of 4-ethoxy-1,1,1-trifluoro-3-buten-2-one with methyl hydrazine hydrochloride. This reaction typically requires specific conditions to optimize yield and purity.
In laboratory settings, the synthesis may involve controlling parameters such as temperature, pressure, and the use of catalysts to facilitate the reaction. Advanced techniques like continuous flow reactors can also be employed to enhance efficiency and scalability for industrial production .
The molecular structure of 1,1,1-trifluoro-3-(1-methyl-1H-pyrazol-4-yl)propan-2-ol can be represented using various notations:
InChI=1S/C7H7F3N2O/c1-12-4-5(3-11-12)2-6(13)7(8,9)10/h3-4H,2H2,1H3
CN1C=C(C=N1)CC(=O)C(F)(F)F
The compound's key data includes:
The compound can undergo several types of chemical reactions:
Common reagents used in these reactions include:
The mechanism of action for 1,1,1-trifluoro-3-(1-methyl-1H-pyrazol-4-yl)propan-2-one involves its interaction with biological targets. The presence of the trifluoromethyl group enhances lipophilicity and metabolic stability, allowing the compound to effectively interact with enzymes and receptors within biological systems. This property makes it a candidate for further exploration in drug development .
The compound appears as an oil at room temperature. Its storage conditions typically recommend refrigeration at around 4 °C to maintain stability.
Key chemical properties include:
1,1,1-Trifluoro-3-(1-methyl-1H-pyrazol-4-yl)propan-2-one has numerous applications in scientific research:
The synthesis of 1-methyl-1H-pyrazole intermediates is foundational for constructing the target compound. A practical high-yielding route starts with 4-ethoxy-1,1,1-trifluoro-3-buten-2-one, which undergoes cyclization with methylhydrazine to generate a regioisomeric mixture of 1-methyl-3-(trifluoromethyl)-1H-pyrazole and 1-methyl-5-(trifluoromethyl)-1H-pyrazole [8]. Critical process optimizations include:
Table 1: Hydrazine Cyclization & Functionalization Outcomes
Intermediate | Reagent/Conditions | Product | Yield (%) |
---|---|---|---|
Regioisomeric pyrazole mixture | Methylhydrazine, EtOH, Δ | 1-Methyl-3-(CF₃)-1H-pyrazole | 65 |
1-Methyl-5-(CF₃)-1H-pyrazole | 30 | ||
1-Methyl-5-(CF₃)-1H-pyrazole | NBS, DMF, 0°C | 4-Bromo-1-methyl-5-(CF₃)-1H-pyrazole | 90 |
4-Bromo derivative | n-BuLi, then DMF | 4-Formyl-1-methyl-5-(CF₃)-1H-pyrazole | 85 |
The propanol side chain is introduced via nucleophilic substitution or reduction. For example, 3,3,3-trifluoro-1-(1-methyl-1H-pyrazol-4-yl)propan-1-amine (CAS 1152549-20-6) is synthesized through reductive amination of the corresponding aldehyde, serving as a precursor to amino-propanol derivatives [10].
Direct trifluoromethylation of pre-formed pyrazole-propanol scaffolds faces challenges due to the reactivity of the alcohol group. Consequently, late-stage fluoroalkylation of pyrazole rings is preferred:
Key advantages include functional group tolerance and scalability, though regioselectivity in unsymmetrical pyrazoles requires careful optimization. For instance, 1-methyl-4-(2,2,2-trifluoro-1-hydroxyethyl)-1H-pyrazole is synthesized via TMSCF₃ addition to 1-methyl-1H-pyrazole-4-carbaldehyde, yielding the racemic alcohol in >75% yield after reduction [7] [10].
Chiral synthesis of the sec-alcohol moiety is critical for bioactive applications. Two predominant strategies exist:
Table 2: Asymmetric Synthesis Methods & Performance
Method | Catalyst/Conditions | Substrate | ee (%) | Yield (%) |
---|---|---|---|---|
Enzymatic Resolution | CAL-B, vinyl acetate, hexane | rac-1,1,1-Trifluoro-3-(1H-pyrazol-1-yl)propan-2-ol | 92 (R) | 45 |
Asymmetric Hydrogenation | Ru-(S)-Xyl-SDP, 50 bar H₂, iPrOH | 1,1,1-Trifluoro-3-(1-methyl-1H-pyrazol-4-yl)propan-2-one | 98 (S) | 95 |
Patent literature emphasizes the use of chiral carbamate derivatives (e.g., MAGL inhibitors) synthesized via asymmetric routes, highlighting the pharmacological relevance of enantiopure forms [2] . The stereogenic center influences binding affinity to biological targets like monoacylglycerol lipase (MAGL), with the (R)-enantiomer often exhibiting superior activity [2] .
CAS No.: 192126-76-4
CAS No.: 10025-85-1
CAS No.: 53078-86-7
CAS No.: 24622-61-5
CAS No.: 13982-63-3
CAS No.: 13131-49-2